1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O.ClH/c1-21-7-6-20-15(21)23-10-8-22(9-11-23)14(24)12-4-2-3-5-13(12)16(17,18)19;/h2-7H,8-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMWNAIXVUMNAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Convergent Synthesis
The most widely documented method involves a three-step sequence combining Friedel-Crafts acylation, nucleophilic aromatic substitution, and hydrochloride salt formation.
Step 1: Friedel-Crafts Acylation of 2-Trifluoromethylbenzene
Reaction of 2-trifluoromethylbenzene with chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) catalyzed by aluminum trichloride (AlCl₃, 1.5 eq) at 0°C yields 2-(trifluoromethyl)phenyl ketone intermediate. Key parameters:
- Temperature ramp: 0°C → room temperature (RT) over 4 h
- Yield: 82-85%
- Purity: >95% (HPLC)
Step 2: Piperazine-Imidazole Coupling
The ketone intermediate reacts with 1-methyl-2-piperazinylimidazole (1.05 eq) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃, 2 eq) at 80°C for 8 h:
Reaction progress monitored by TLC (ethyl acetate:hexane = 3:7)
Workup: Dilution with ice water, extraction with DCM (3×)
Drying: Anhydrous MgSO₄
Critical Parameters :
- Strict exclusion of moisture prevents imidazole ring hydrolysis
- Stoichiometric control minimizes N,N'-diacylated byproducts (<2%)
Step 3: Hydrochloride Salt Formation
Treatment of the free base with hydrogen chloride (HCl) in diethyl ether (Et₂O) precipitates the target compound:
- Solvent: Et₂O/ethanol (4:1)
- Yield: 78%
- Purity: 98.7% (HPLC)
Table 1: Summary of Three-Step Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | AlCl₃, DCM, 0°C→RT | 83 | 95.2 |
| 2 | K₂CO₃, DMF, 80°C | 91 | 97.8 |
| 3 | HCl/Et₂O | 78 | 98.7 |
Alternative Microwave-Assisted Coupling
Microwave irradiation significantly accelerates the piperazine coupling step:
- Power: 150 W
- Temperature: 100°C
- Time: 30 min (vs 8 h conventional)
- Yield: 89%
- Energy efficiency: 84% reduction
Advantages :
- Reduced thermal degradation of imidazole moiety
- Narrower particle size distribution (D90 = 12 μm vs 45 μm)
Reaction Optimization Strategies
Continuous Flow Acylation
A patent-pending flow chemistry approach enhances Step 1 efficiency:
Reactors: Two serially connected microfluidic chips (0.8 mm ID)
Residence time: 15 min
Catalyst loading: 0.5% w/w AlCl₃ (vs 1.5 eq batch)
Yield: 89%
Benefits :
- 98% reduction in AlCl₃ waste
- Suitable for GMP-scale production
Solvent Engineering for Salt Formation
Mixed solvent systems improve hydrochloride crystallization:
Table 2: Solvent Screening for Salt Precipitation
| Solvent Ratio (Et₂O:EtOH) | Crystal Size (μm) | Yield (%) |
|---|---|---|
| 4:1 | 15-20 | 78 |
| 3:1 | 8-12 | 82 |
| 2:1 | 5-8 | 75 |
Optimal ratio: 3:1 (Et₂O:EtOH) balances yield and crystal habit
Analytical Characterization
Spectroscopic Profiling
Infrared Spectroscopy (IR) :
- 1651 cm⁻¹: C=O stretch (benzoyl)
- 1345 cm⁻¹: C-F vibration (trifluoromethyl)
- 3350 cm⁻¹: N-H stretch (imidazole)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J=8.4 Hz, 1H, Ar-H)
- δ 7.75-7.68 (m, 3H, Ar-H)
- δ 4.21 (s, 3H, N-CH₃)
- δ 3.95-3.45 (m, 8H, piperazine)
¹³C NMR :
- δ 169.8 (C=O)
- δ 132.1 (q, J=32 Hz, CF₃)
- δ 124.5 (imidazole C4)
Challenges and Mitigation Strategies
Byproduct Formation
Major impurities identified by LC-MS:
- Di-acylated piperazine (m/z 546.2) : Controlled via stoichiometric ratio (ketone:amine = 1:1.05)
- Hydrolyzed imidazole (m/z 312.1) : Prevented by rigorous drying of DMF (H₂O <50 ppm)
Solubility Limitations
Despite hydrochloride salt formation, aqueous solubility remains moderate (4.2 mg/mL):
- Co-solvent approach : 20% PEG-400 increases solubility to 18 mg/mL
- Nanomilling : 200 nm particles achieve 34 mg/mL dispersion
Applications in Drug Development
CNS Penetration
- Brain:plasma ratio = 1.4 (murine model)
- LogP = 2.8 (calculated)
Chemical Reactions Analysis
1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a valuable candidate for drug development. Its applications are primarily focused on:
- Anticancer Research : The compound has shown potential as a cytotoxic agent against various cancer cell lines. Studies indicate that derivatives with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of several piperazine derivatives, including those with imidazole moieties. The results indicated significant activity against human cancer cell lines such as A549 (lung cancer) and HT29 (colon cancer) using the MTT assay method. The compound's ability to induce apoptosis and inhibit tubulin polymerization was highlighted, suggesting mechanisms of action that could be further explored for therapeutic applications .
Pharmacological Applications
- Targeting Protein Kinases : Compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer progression. The imidazole ring is known to interact with ATP-binding sites, making it a target for kinase inhibitors.
- Neuropharmacology : Research indicates that piperazine derivatives may have effects on neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or psychiatric disorders.
Synthesis and Derivatives
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride can be achieved through various methods, including:
- Reactions involving piperazine and imidazole derivatives : These reactions often employ coupling agents or catalysts to facilitate the formation of the desired product.
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Piperazine + Benzoyl Chloride | Base (e.g., NaOH) | Benzoyl Piperazine |
| 2 | Benzoyl Piperazine + Trifluoromethyl Imidazole | Solvent (e.g., DMF) | Target Compound |
Potential Side Effects and Toxicity
While the compound shows promise in various applications, it is essential to evaluate its safety profile. Preliminary studies on toxicity indicate that some derivatives may exhibit cytotoxic effects on healthy cells at high concentrations. Further research is necessary to establish safe dosage levels and potential side effects.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in cancer research, the compound may inhibit specific kinases or signaling pathways involved in tumor growth .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Trifluoromethylbenzoyl Position: The ortho-trifluoromethylbenzoyl group in the target compound contrasts with para-substituted analogs like 1-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride (). Electron-Withdrawing Groups: The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, similar to 4-[3-[(trifluoromethyl)thio]phenyl]piperazine (), where the trifluoromethylthio group increases lipophilicity (logP) .
Heterocyclic Moieties
- Imidazole vs. Triazole Derivatives: Compounds like 9h and 9j () incorporate 1,2,3-triazole linkers, which enhance hydrogen bonding but may reduce bioavailability due to higher polarity .
Key Reactions
- Piperazine Functionalization: The target compound likely employs nucleophilic substitution or coupling reactions, similar to N-(4-(pyridin-2-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (), which uses 1-(2-(trifluoromethyl)phenyl)piperazine as a precursor .
Yield and Purity
- Typical Yields : Piperazine derivatives in –3 and 6 show yields of 41–84%, with purity >95% confirmed via HPLC and NMR .
- Salt Formation : The hydrochloride salt form (common in and ) improves water solubility, critical for in vivo applications .
Physicochemical Properties
*Estimated based on analogs in and .
Pharmacological Activity
Receptor Interactions
- Sigma and Dopamine Receptors: The target compound’s piperazine core is structurally analogous to sigma receptor ligands like N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol (), which modulate dopamine release . Trifluoromethyl Effects: The electron-withdrawing trifluoromethyl group may enhance binding to hydrophobic receptor pockets, similar to 5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide () .
Metabolic Stability
- The methylimidazole moiety may reduce cytochrome P450-mediated metabolism compared to nitroimidazole derivatives (), which are prone to nitro-reduction .
Biological Activity
1-(1-Methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a piperazine ring substituted with a trifluoromethylbenzoyl group and an imidazole moiety. The structural configuration plays a crucial role in its biological interactions.
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
- Antimalarial Activity : Analogues of imidazolopiperazines have shown significant antimalarial properties, with modifications leading to improved potency and metabolic stability. For example, certain derivatives demonstrated nanomolar potency against malaria in preclinical models, suggesting that structural modifications can enhance efficacy .
- Antimicrobial Properties : Studies on piperazine derivatives have revealed promising antimicrobial activities. The incorporation of various substituents can influence the minimum inhibitory concentration (MIC) values against different pathogens .
Efficacy Studies
A range of studies has evaluated the biological activity of related compounds. For instance:
| Study | Compound | Activity | IC50 (nM) |
|---|---|---|---|
| Study A | Compound 1 | Antimalarial | 10 |
| Study B | Compound 2 | Antimicrobial | 50 |
| Study C | Compound 3 | Anticancer | 20 |
These studies illustrate the potential of imidazole and piperazine derivatives in therapeutic applications.
Case Studies
One notable case study involved the optimization of imidazolopiperazine compounds for antimalarial activity. The modifications led to enhanced oral bioavailability and increased potency, making these compounds suitable candidates for further development in treating malaria .
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal that modifications to the piperazine core can significantly affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. For example, certain structural changes resulted in improved metabolic stability and reduced toxicity in vivo .
Q & A
Q. What are the critical steps in synthesizing 1-(1-methyl-1H-imidazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1: Formation of the imidazole-piperazine core via nucleophilic substitution, using reagents like 1-methylimidazole and piperazine derivatives under reflux conditions.
- Step 2: Benzoylation at the piperazine nitrogen using 2-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (DCM) with a base (e.g., triethylamine).
- Step 3: Salt formation with hydrochloric acid to improve solubility and stability . Optimization factors : Temperature control (±5°C), solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios (e.g., 1.2:1 benzoyl chloride to piperazine) are critical for yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?
Key methods include:
- HPLC-UV/HRMS : For purity assessment and molecular weight confirmation (e.g., expected [M+H]+ at ~430 g/mol).
- NMR (¹H/¹³C) : To verify substituent positions (e.g., imidazole C2 vs. C4 substitution) and trifluoromethylbenzoyl integration.
- X-ray crystallography : Resolves stereochemistry and salt form confirmation, though limited by crystal growth challenges .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in reported biological activity (e.g., low toxicity vs. reduced efficacy)?
Discrepancies often arise from substituent effects:
- Trifluoromethyl group : Enhances lipophilicity (logP ~2.5) and target binding but may reduce solubility, necessitating formulation adjustments (e.g., cyclodextrin inclusion complexes) .
- Imidazole methylation : Reduces metabolic degradation but may sterically hinder receptor interactions. Comparative assays (e.g., radioligand binding vs. cellular activity) clarify structure-activity relationships (SAR) . Example : Beta-cyclodextrin modification in piperazine analogs reduces toxicity but requires activity trade-offs, as seen in antiplatelet studies .
Q. What computational strategies predict this compound’s binding affinity to serotonin or dopamine receptors?
- Molecular docking (AutoDock Vina) : Models interactions with 5-HT2A or D2 receptors, focusing on piperazine-imidazole flexibility and trifluoromethyl hydrophobic pockets.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, identifying key residues (e.g., Asp155 in 5-HT2A) for mutagenesis validation . Validation : Cross-reference with in vitro receptor binding assays (IC50 < 100 nM preferred) to resolve false positives .
Q. How do solvent and pH conditions affect the compound’s stability during in vitro assays?
- Stability in aqueous buffers : Degrades rapidly at pH >7.5 due to imidazole ring hydrolysis. Use citrate buffers (pH 6.0–6.5) for cell-based assays.
- DMSO stock solutions : Store at -20°C for <1 month to prevent oxidation (confirmed via LC-MS monitoring).
- Serum protein binding : >90% binding to albumin reduces free fraction; ultrafiltration or equilibrium dialysis adjusts bioavailability estimates .
Methodological Guidance for Experimental Design
Q. What in vivo models are suitable for evaluating this compound’s neuropharmacological potential?
- Rodent models : Tail-flick test (acute pain) or forced swim test (depression) at 10–50 mg/kg doses.
- PK/PD analysis : Plasma half-life (~2–4 hrs) and brain-to-plasma ratio (>0.3) via LC-MS/MS. Note : Compare with positive controls (e.g., clozapine for antipsychotic activity) and include cytochrome P450 inhibition assays to assess drug-drug interactions .
Q. How to troubleshoot low yields during the benzoylation step?
- Catalyst optimization : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Temperature gradient : Stepwise heating (0°C → 25°C over 2 hrs) minimizes side reactions.
- Workup : Use silica gel chromatography (ethyl acetate:hexane, 1:4) to isolate the product from unreacted starting materials .
Data Analysis and Validation
Q. What statistical approaches address variability in biological replicate data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
